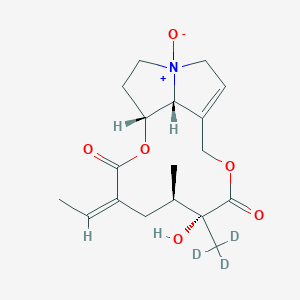
5-fluoro PB-22 3-carboxyindole metabolite-d5 (CRM)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-fluoro PB-22 3-carboxyindole metabolite-d5 (CRM) is intended for use as an internal standard for the quantification of 5-fluoro PB-22 3-carboxyindole metabolite by GC- or LC-mass spectrometry. 5-fluoro PB-22 3-carboxyindole metabolite is an analytical reference standard that is structurally categorized as a synthetic cannabinoid. It is a metabolite of 5-fluoro PB-22, in which the 8-hydroxyquinoline group characteristic of PB-22 analogs has been removed. The physiological and toxicological properties of this compound are not known. This product is intended for forensic and research applications. Cayman Chemical products containing Certified Reference Material (CRM) in the name are highly qualified materials manufactured and tested to meet ISO/IEC 17025 and ISO Guide 34 international guidelines for reference materials. These materials are tested using validated analytical methods on qualified instrumentation to ensure traceability to SI units of measure. Cayman’s CRMs are tested for Homogeneity and Stability and are provided with a certificate stating the CRM property value(s) along with the combined uncertainty of the property value(s). These materials are intended for quantitative applications where quantitative accuracy and uncertainty are critical. Cayman Chemical is committed to providing quality products to its customers as evidenced by its accreditation to the ISO/IEC 17025 and ISO Guide 34 standards. All traceable CRMs may be distinguished by their CofAs and can be downloaded below using the batch number located on the product label. For a representative CofA please contact our technical support.
Wissenschaftliche Forschungsanwendungen
Metabolite Analysis in Hair
Franz et al. (2016) investigated the presence of synthetic cannabinoids, including 5-fluoro PB-22 and its metabolites, in hair. This study provides insights into the mechanisms of incorporation of these compounds into hair, aiding in drug testing and forensic analysis (Franz et al., 2016).
Human Hepatocyte Metabolism Study
Wohlfarth et al. (2014) explored the metabolism of synthetic cannabinoids, including 5F-PB-22, using human hepatocytes. This research enhances the understanding of the metabolic pathways of these compounds, which is crucial for toxicological and pharmacokinetic studies (Wohlfarth et al., 2014).
Differentiation of Isomers
A study by Tang et al. (2017) focused on differentiating the isomers of 5F-PB-22. This research is significant in forensic science for accurately identifying specific compounds in legal and illegal substances (Tang et al., 2017).
Regulatory Implications
The placement of 5F-PB-22 into Schedule I of the Controlled Substances Act highlights its regulatory importance. Understanding the regulatory status of such substances is crucial for legal and research purposes Source.
Quantification in Urine Specimens
Minakata et al. (2017) developed a method for quantifying 5F-PB-22 and its metabolites in urine. This research is important for clinical toxicology and drug testing (Minakata et al., 2017).
SERS and DFT Study
Alkaseem and Baron (2018) conducted a study combining experimental and theoretical approaches to understand the molecular vibrations of 5F-PB-22, which is significant for chemical analysis and identification (Alkaseem & Baron, 2018).
NM-2201 Metabolism Study
Diao et al. (2016) investigated the metabolism of NM-2201, a synthetic cannabinoid, identifying 5-fluoro PB-22 3-carboxyindole as a major metabolite. This study contributes to the understanding of the metabolic profile of synthetic cannabinoids (Diao et al., 2016).
Eigenschaften
Molekularformel |
C14H11D5FNO2 |
|---|---|
Molekulargewicht |
254.3 |
InChI |
InChI=1S/C14H16FNO2/c15-8-4-1-5-9-16-10-12(14(17)18)11-6-2-3-7-13(11)16/h2-3,6-7,10H,1,4-5,8-9H2,(H,17,18)/i2D,3D,6D,7D,10D |
InChI-Schlüssel |
DYLIZXRQZRUDLA-ZYNMDDLASA-N |
SMILES |
O=C(O)C1=C([2H])N(CCCCCF)C2=C1C([2H])=C([2H])C([2H])=C2[2H] |
Synonyme |
1-(5-fluoropentyl)-1H-indole-3-carboxylic-d5 acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



